Tert-butyl 4-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine-1-carboxylate
Description
This compound belongs to a class of piperazine-functionalized heterocycles, characterized by a [1,2,4]triazolo[1,5-a]pyrazine core linked to a tert-butyloxycarbonyl (Boc)-protected piperazine moiety. The Boc group enhances solubility and facilitates synthetic manipulation during drug development.
Properties
IUPAC Name |
tert-butyl 4-([1,2,4]triazolo[1,5-a]pyrazin-5-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-14(2,3)22-13(21)19-6-4-18(5-7-19)12-9-15-8-11-16-10-17-20(11)12/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNHWADZTPGLHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CC3=NC=NN23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors. These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
It is known that similar compounds interact with their targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or inverse agonism. These interactions can result in changes to the target’s activity, altering downstream signaling pathways.
Biochemical Pathways
Based on its potential targets, it can be inferred that this compound may influence pathways related to immune response, oxygen sensing, and signal transduction. The downstream effects of these pathways can include changes in gene expression, cellular metabolism, and cell proliferation.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action.
Biological Activity
Tert-butyl 4-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 304.35 g/mol. The compound features a piperazine ring fused with a triazolo-pyrazine core, which is known to impart various biological activities.
Target Interactions
Research indicates that compounds with similar structural motifs often interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For instance, it has been reported to interact with nicotinamide phosphoribosyltransferase (NAMPT), influencing the NAD+ salvage pathway.
- Cell Signaling Modulation : It affects cell signaling pathways such as the ERK signaling pathway, leading to altered phosphorylation levels of key proteins involved in cell proliferation and survival.
Antiparasitic Activity
Recent studies have highlighted the compound's potential in combating parasitic infections. In vitro assays showed modest potency against Cryptosporidium species, with an EC50 value of approximately 2.1 μM. In vivo models demonstrated efficacy in both acute and chronic C. parvum infections in mice and calves .
Anticancer Properties
The triazolo-pyrazine core is associated with anticancer activity. Derivatives of this compound have been explored for their ability to inhibit c-Met protein kinase, a target in cancer therapy. For example, related compounds have shown selective inhibition at nanomolar concentrations, indicating potential for development as anticancer agents .
Study on Antiparasitic Efficacy
A study published in 2023 evaluated the efficacy of this compound against Cryptosporidium infections in gnotobiotic piglets. The results showed significant reduction in oocyst shedding and improved clinical outcomes compared to untreated controls .
Cancer Cell Line Studies
In another study focusing on cancer cell lines, derivatives of the compound were tested for their effects on cell viability and apoptosis induction. The results indicated that certain modifications to the piperazine ring enhanced cytotoxicity against various cancer cell lines while maintaining selectivity towards normal cells .
Comparative Analysis
| Compound | Biological Activity | EC50 (μM) | Target |
|---|---|---|---|
| This compound | Antiparasitic | 2.1 | Cryptosporidium |
| Related c-Met inhibitor | Anticancer | <0.005 | c-Met kinase |
Scientific Research Applications
Pharmacological Applications
Research indicates that Tert-butyl 4-TAP exhibits significant biological activities that may have therapeutic implications. Key areas of investigation include:
- Inverse Agonism : The compound shows potential as an inverse agonist for retinoic acid receptor-related orphan receptor gamma t (RORγt), which is crucial in regulating immune responses and inflammation .
- Janus Kinase Inhibition : It has been identified as an inhibitor of Janus kinases (JAK1 and JAK2), enzymes involved in cytokine signaling pathways that are often dysregulated in autoimmune diseases and cancers .
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of Tert-butyl 4-TAP. Common methods include:
- Nucleophilic Substitution : Utilizing the reactivity of the piperazine ring to introduce various substituents.
- Esterification Reactions : Involving the carboxylate group to form esters or amides with different alcohols or amines.
- Cycloaddition Reactions : Engaging the triazole and pyrazine components under specific conditions to create more complex structures.
Recent studies have focused on the pharmacodynamics of Tert-butyl 4-TAP in cellular models. For instance:
- Immunomodulatory Effects : In vitro studies demonstrated that Tert-butyl 4-TAP modulates cytokine production in immune cells, suggesting its potential use in treating autoimmune conditions .
- Antitumor Activity : Preliminary investigations indicate that this compound can inhibit tumor cell proliferation through JAK signaling pathways, making it a candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
a) Fluorinated Analogues
- Compound: tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate Core Structure: [1,2,4]Triazolo[4,3-c]pyrimidine with an 8-fluoro substituent. Molecular Weight: 322.34 g/mol; Purity: ≥95% .
b) Spirocyclic Derivatives
- Compound : tert-Butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate
c) Imidazo-Pyrrolo-Pyrazine Derivatives
- Compound : (3R,4R)-tert-butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate
Substituent and Functional Group Modifications
a) Aryl and Alkyl Side Chains
- Compound: tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate Substituents: Methoxycarbonyl and methyl groups on a pyridine ring. Synthetic Method: Buchwald-Hartwig coupling; Yield: Not explicitly reported .
b) Boron-Containing Analogues
- Compound : tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate
Critical Analysis and Trends
- Structural Flexibility vs. Activity : Spirocyclic and fluorinated derivatives trade conformational flexibility for improved target specificity, while aryl-substituted variants prioritize π-system interactions.
- Synthetic Challenges : Complex heterocycles (e.g., imidazo-pyrrolo-pyrazines) require multi-step syntheses with moderate yields, whereas Boc-piperazine couplings are generally efficient (~50–60% yields) .
- Biological Potential: The target compound’s [1,2,4]triazolo[1,5-a]pyrazine core aligns with adenosine receptor antagonists, but fluorination or boronate incorporation could expand its therapeutic scope .
Preparation Methods
Multi-step Synthesis Strategy
The preparation typically begins with the synthesis of the triazolo-pyrazine scaffold:
- Pyrazine derivatives are reacted with hydrazine or substituted hydrazines to form the triazole ring fused to the pyrazine.
- The 5-position of the triazolo-pyrazine is then activated or functionalized, often by halogenation or by introducing a leaving group amenable to nucleophilic substitution.
Following this, the piperazine moiety is introduced:
- Piperazine-1-carboxylate with a tert-butyl protecting group (tert-butyl piperazine-1-carboxylate) is reacted with the activated triazolo-pyrazine intermediate.
- The coupling is generally carried out under nucleophilic substitution conditions, sometimes facilitated by bases or catalysts to improve yield and selectivity.
Patent Literature Insights
Patent US8501936B2 describes preparation methods for 1,2,4-triazolo[1,5-a]pyridine derivatives, which are structurally related to triazolo-pyrazines:
- The patent details synthetic routes involving the condensation of appropriate pyridine derivatives with hydrazine derivatives to form the triazolo ring.
- Functional group manipulations such as sulfonylation, methylation, or amination are used to diversify the scaffold.
- These methods provide a framework for synthesizing related triazolo-fused heterocycles and can be adapted for the pyrazine analogues with appropriate modifications.
Data Table: Summary of Key Synthetic Parameters
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of triazolo-pyrazine | Condensation of pyrazine derivative with hydrazine | Moderate to high | Requires controlled temperature and stoichiometry |
| 2 | Functionalization at position 5 | Halogenation or introduction of leaving group | Moderate | Enables nucleophilic substitution |
| 3 | Coupling with piperazine | Reaction with tert-butyl piperazine-1-carboxylate under nucleophilic substitution | 70-90 | Base or catalyst often used to improve yield |
| Alternative | One-pot CuAAC click chemistry (for related analogues) | CuI (10 mol%), DIPEA (1.5 eq), DMF, 0 °C, 5 min | 90-97 | Rapid, high yield, high purity |
Analytical and Research Notes
- The multi-step synthesis requires careful purification at each stage to ensure high purity of intermediates and final product.
- Analytical techniques such as NMR, mass spectrometry, and HPLC are employed to confirm structure and purity.
- Molecular docking and binding affinity assays are often used post-synthesis to evaluate biological activity, indicating the importance of synthetic route optimization for producing biologically relevant compounds.
- The tert-butyl protecting group on the piperazine carboxylate serves to improve solubility and stability during synthesis and can be removed under acidic conditions if needed.
Q & A
Q. Table 1: Reaction Conditions and Yields
| Method | Catalyst/Base | Solvent | Temp/Time | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | PdCl₂(dppf), Na₂CO₃ | Toluene/H₂O | 100°C, 16 h | 43% | |
| Nucleophilic Substitution | K₂CO₃ | 1,4-Dioxane | Reflux, 1.5 h | 80% |
Key Factors Affecting Yield:
- Catalyst selection (e.g., PdCl₂(dppf) vs. tetrakis(triphenylphosphine)palladium).
- Solvent polarity and base strength (e.g., K₂CO₃ in dioxane enhances nucleophilicity).
How can structural characterization be performed to confirm the integrity of the synthesized compound?
Level: Basic
Answer:
- ¹H NMR: Diagnostic signals include the tert-butyl group (δ ~1.46 ppm, singlet) and piperazine protons (δ 3.0–3.7 ppm, multiplet) .
- LCMS: Molecular ion peaks (e.g., m/z 348.1 [M+H]⁺) confirm mass .
- X-ray Crystallography: Used to resolve stereochemistry and verify piperazine-triazolopyrazine connectivity, as demonstrated in related piperazine derivatives .
What strategies are effective for tert-butyl (Boc) group deprotection, and how is purity maintained post-deprotection?
Level: Advanced
Answer:
- Deprotection: Use trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 6 mL TFA in DCM at RT for 2 hours), followed by neutralization with saturated NaHCO₃ .
- Purification: After deprotection, extract with DCM, dry over MgSO₄, and concentrate. Recrystallization (e.g., DCM/hexane) achieves >99% purity .
Challenge: Residual TFA may protonate the free piperazine. Neutralization and repeated washes are critical to avoid salt formation.
How can low yields in palladium-catalyzed cross-coupling reactions be addressed?
Level: Advanced
Answer:
Case Study: A Suzuki coupling for tert-butyl 4-[3-(5-methoxypyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate achieved 91% yield by optimizing:
- Catalyst Loading: 10 mol% tetrakis(triphenylphosphine)palladium(0) .
- Microwave Irradiation: Reduced reaction time to 3 hours vs. 16 hours under conventional heating .
- Solvent System: Aqueous Na₂CO₃ in toluene/ethanol improved boronic acid solubility .
Q. Table 2: Catalyst Comparison
| Catalyst | Yield | Reference |
|---|---|---|
| PdCl₂(dppf) | 43% | |
| Tetrakis(triphenylphosphine)Pd(0) | 91% |
What methodologies assess the compound’s biological activity, such as adenosine receptor binding?
Level: Advanced
Answer:
- Radioligand Displacement Assays: Measure affinity for adenosine A₂a receptors. For example, piperazine-derived triazolopyrazines showed moderate A₂a binding (Ki < 100 nM) and >10-fold selectivity over A₁ receptors .
- Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the pyrazine core to enhance receptor interaction .
Experimental Design:
Synthesize derivatives with varied substituents (e.g., furan, bromine).
Test binding affinity using ³H-labeled antagonists (e.g., CGS 21680 for A₂a).
Analyze selectivity via comparative assays for A₁, A₂b, and A₃ receptors .
How do steric and electronic effects influence the reactivity of the triazolopyrazine core?
Level: Advanced
Answer:
- Steric Effects: Bulky substituents (e.g., tert-butyl) on the piperazine reduce nucleophilic attack at the pyrazine C-2 position, directing reactivity to C-5 .
- Electronic Effects: Electron-deficient pyrazines (e.g., brominated derivatives) enhance electrophilicity, facilitating SNAr reactions with amines .
Example: 5-Bromo-2-chloropyrimidine reacts preferentially at the chloro position due to higher electrophilicity, enabling selective piperazine coupling .
What analytical techniques resolve contradictions in reported synthetic yields?
Level: Advanced
Answer:
- Reaction Monitoring: Use TLC or HPLC to track intermediate formation (e.g., tert-butyl piperazine-1-carboxylate vs. triazolopyrazine adducts) .
- Byproduct Analysis: LCMS or ¹H NMR identifies side products (e.g., dehalogenated species in cross-coupling) .
Case Study: A 43% yield in a Suzuki reaction vs. 91% in a similar protocol was attributed to differences in catalyst (PdCl₂(dppf) vs. tetrakis Pd) and solvent (toluene vs. toluene/ethanol).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
